molecular formula C10H8ClNO2S B097925 1-[(4-chlorophenyl)sulfonyl]-1H-pyrrole CAS No. 16851-83-5

1-[(4-chlorophenyl)sulfonyl]-1H-pyrrole

Cat. No. B097925
CAS RN: 16851-83-5
M. Wt: 241.69 g/mol
InChI Key: ACNNPPGRQRFTSO-UHFFFAOYSA-N
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Description

The compound "1-[(4-chlorophenyl)sulfonyl]-1H-pyrrole" is a pyrrole derivative that has been studied for its potential applications in various fields, including pharmaceuticals and materials science. The presence of the sulfonyl group attached to the pyrrole ring and the chlorophenyl group suggests that this compound could exhibit interesting chemical and physical properties, as well as biological activity.

Synthesis Analysis

The synthesis of pyrrole derivatives, such as "1-[(4-chlorophenyl)sulfonyl]-1H-pyrrole," often involves the reaction of arylsulfonyl chlorides with substituted pyrroles. This method allows for the preparation of a variety of aryl pyrrolyl sulfones, which have been evaluated for their anti-HIV-1 activity and cytotoxicity . Another approach for synthesizing related compounds includes the acid-catalyzed reaction of 1-[(4-chlorophenyl)sulfonyl]-2-ethoxypyrrolidine with phenols, leading to the formation of 1-(arylsulfonyl)pyrrolidines . Additionally, a one-pot multi-component coupling reaction has been used to synthesize a penta-substituted pyrrole derivative, showcasing the versatility of pyrrole chemistry .

Molecular Structure Analysis

The molecular structure of pyrrole derivatives can be characterized using various spectroscopic techniques, such as NMR and FT-IR, and confirmed by single-crystal X-ray diffraction . Theoretical studies, including density functional theory (DFT) calculations, can predict spectral and geometrical data, which often show high correlation with experimental data . The absolute configuration of chiral pyrrole derivatives can be determined using vibrational circular dichroism (VCD) in conjunction with DFT calculations .

Chemical Reactions Analysis

Pyrrole derivatives can undergo a range of chemical reactions. For instance, the sulfonation of 1-phenylsulfonyl-1H-pyrroles using chlorosulfonic acid in acetonitrile has been developed as a clean and simple protocol for direct synthesis of corresponding sulfonyl chlorides, which can be further converted to various sulfonamide derivatives . The reactivity of these compounds can be further explored in the context of their potential inhibition of HIV-1 recombinant reverse transcriptase and their activity against HIV-1 in tissue culture .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure. For example, the presence of a sulfonyl group and a chlorophenyl group can affect the compound's solubility, boiling point, and melting point. The electrochemical study of a related pyrrole derivative indicated good inhibition efficiency on steel surfaces, suggesting potential applications in corrosion inhibition . The stereoselective behavior of pyrrole derivatives, such as the functional diltiazem analogue, has been studied for their binding properties to cardiovascular L-type calcium channels, indicating potential therapeutic applications .

Scientific Research Applications

Synthesis and Derivative Formation

  • Synthesis of 1-(arylsulfonyl)pyrrolidines : A study by Smolobochkin et al. (2017) describes the acid-catalyzed reaction of 1-[(4-chlorophenyl)sulfonyl]-2-ethoxypyrrolidine with phenols, leading to the formation of new 1-(arylsulfonyl)pyrrolidines. This method is convenient for synthesizing pyrrolidine-1-sulfonylarene derivatives containing a phenol fragment in position 2 (Smolobochkin et al., 2017).

Cardiovascular Research

  • L-type Calcium Channel Blocker : Carosati et al. (2009) studied the stereoselective behavior of 1-[(4-chlorophenyl)sulfonyl]-2-(2-thienyl)pyrrolidine, a blocker of cardiovascular L-type calcium channels, highlighting its potential use in cardiovascular research (Carosati et al., 2009).

Computational Chemistry and Drug Design

  • Modelling Cytotoxicity Data : Chamjangali (2009) presented a study using Levenberg-Marquardt artificial neural network to model and predict the cytotoxicity of pyrryl aryl sulfones, including derivatives of 1-[5-chlorophenyl) sulfonyl]-1H-pyrrole. This research is significant in the field of computational chemistry and drug design (Chamjangali, 2009).

Chemical Synthesis Techniques

  • Efficient Sulfonation of Pyrroles : Janosik et al. (2006) explored the sulfonation of various 1-phenylsulfonyl-1H-pyrroles using chlorosulfonic acid in acetonitrile. This study contributes to the development of clean and operationally simple protocols for direct synthesis of sulfonyl chloride derivatives (Janosik et al., 2006).

Material Science and Polymer Chemistry

  • Stability in Biosensor Application : Yamato et al. (1995) investigated the electrochemical polymerization of pyrrole in the presence of poly(styrene sulfonate), providing insights into its stability and potential application in biosensor technology (Yamato et al., 1995).

Safety And Hazards

“1-[(4-chlorophenyl)sulfonyl]-1H-pyrrole” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for “1-[(4-chlorophenyl)sulfonyl]-1H-pyrrole” are not mentioned in the available resources, it’s worth noting that sulfonyl-containing compounds are of interest in various fields of research, including medicinal chemistry .

properties

IUPAC Name

1-(4-chlorophenyl)sulfonylpyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2S/c11-9-3-5-10(6-4-9)15(13,14)12-7-1-2-8-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACNNPPGRQRFTSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)S(=O)(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40351664
Record name 1-[(4-chlorophenyl)sulfonyl]-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-chlorophenyl)sulfonyl]-1H-pyrrole

CAS RN

16851-83-5
Record name 1-[(4-Chlorophenyl)sulfonyl]-1H-pyrrole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16851-83-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(4-chlorophenyl)sulfonyl]-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Bougheloum, S Alioua, S Meliani… - … , Sulfur, and Silicon …, 2023 - Taylor & Francis
Some new aryl sulfones containing a cyclic imide moiety were synthesized using a cesium salt of Dawson-type tungstophosphoric acid (Cs 5 HP 2 W 18 O 62 ) as an efficient catalyst …
Number of citations: 3 www.tandfonline.com

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